Cas no 29047-52-7 (1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one,3-(3-aminopropyl)-1,2,3,4,5,6-hexahydro-, (1R,5S)-)

1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one,3-(3-aminopropyl)-1,2,3,4,5,6-hexahydro-, (1R,5S)- structure
29047-52-7 structure
Product Name:1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one,3-(3-aminopropyl)-1,2,3,4,5,6-hexahydro-, (1R,5S)-
CAS-nummer:29047-52-7
MF:C14H21N3O
MW:247.336043119431
CID:239415
PubChem ID:45496285
Update Time:2025-04-19

1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one,3-(3-aminopropyl)-1,2,3,4,5,6-hexahydro-, (1R,5S)- Chemische en fysische eigenschappen

Naam en identificatie

    • 1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one,3-(3-aminopropyl)-1,2,3,4,5,6-hexahydro-, (1R,5S)-
    • 12-(3-Aminopropyl)-cytisine
    • 11-(3-aminopropyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
    • 3-(3-Aminopropyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]-diazocin-8-one
    • F2113-0635
    • N-(3-aminopropyl)cytisine
    • 1105195-73-0
    • 29047-52-7
    • DTXSID201125697
    • FT-0701387
    • 3-(3-Amino-propyl)-1,2,3,4,5,6-hexahydro-1,5-methano-pyrido[1,2-a][1,5]diazocin-8-one
    • 3-(3-Aminopropyl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one
    • 3-(3-Aminopropyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]- diazocin-8-one
    • AKOS015956077
    • 3-(3-Aminopropyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
    • DTXSID40670524
    • Inchi: 1S/C14H21N3O/c15-5-2-6-16-8-11-7-12(10-16)13-3-1-4-14(18)17(13)9-11/h1,3-4,11-12H,2,5-10,15H2
    • InChI-sleutel: QKNHBHAWXBIPFZ-UHFFFAOYSA-N
    • LACHT: O=C1C=CC=C2C3CN(CCCN)CC(CN21)C3

Berekende eigenschappen

  • Exacte massa: 247.16800
  • Monoisotopische massa: 247.168
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 3
  • Complexiteit: 402
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 49.6A^2
  • XLogP3: 0.1

Experimentele eigenschappen

  • PSA: 51.26000
  • LogboekP: 1.25440
Aanbevolen leveranciers
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.